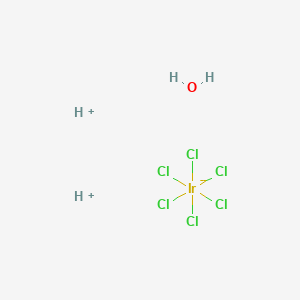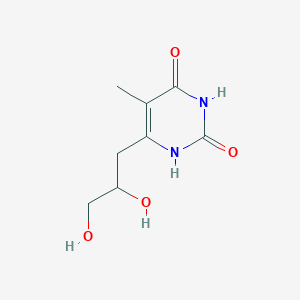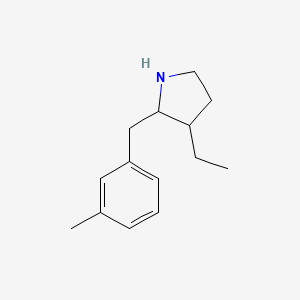
(2-Fluoro-3-methylpyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Fluoro-3-methylpyridin-4-YL)methanamine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the third position, and a methanamine group at the fourth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-3-methylpyridine with formaldehyde and ammonia under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3-methylpyridin-4-YL)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(2-Fluoro-3-methylpyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-methylpyridin-4-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modifying their function. The methanamine group can form hydrogen bonds with target proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-3-methylpyridin-4-amine: Similar structure but lacks the methanamine group.
2-Fluoro-3-pyridinemethanamine: Similar structure but lacks the methyl group.
Uniqueness: (2-Fluoro-3-methylpyridin-4-YL)methanamine is unique due to the presence of both the fluorine and methanamine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
(2-fluoro-3-methylpyridin-4-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,4,9H2,1H3 |
InChI Key |
JHRLDOKXDMDHQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Methyl-1,2,4,5,6,6a-hexahydropyrrolo[3,4-b]pyrrole](/img/structure/B13114266.png)





